2-(2,3-dihydro-1H-inden-2-yl)propanoic acid
Description
2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid is a bicyclic carboxylic acid featuring a fused indene ring system. The compound consists of a propanoic acid moiety attached to the 2-position of a 2,3-dihydro-1H-indene scaffold. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)propanoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)11-6-9-4-2-3-5-10(9)7-11/h2-5,8,11H,6-7H2,1H3,(H,13,14) |
InChI Key |
YZVJAQRQUSEUMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2=CC=CC=C2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Alkylation: The 2,3-dihydro-1H-indene undergoes alkylation with a suitable alkyl halide, such as bromoacetic acid, under basic conditions to introduce the propanoic acid moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted indene derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
*Estimated based on molecular formula C₁₂H₁₄O₂.
Key Observations:
Electron-Withdrawing Groups: The introduction of a 4-cyanophenyl group in compound 3ma increases the acidity of the carboxylic acid due to the electron-withdrawing cyano group, which could enhance solubility in polar solvents .
Lipophilicity Modifications: Ether linkages (e.g., 2-((2,3-dihydro-1H-inden-5-yl)oxy)-2-methylpropanoic acid) or methyl groups improve lipophilicity, favoring membrane permeability in drug design .
Physicochemical Properties
- Molecular Weight and Solubility : Derivatives with bulky substituents (e.g., Boc-protected amines in ) exhibit higher molecular weights (~293.33) and reduced aqueous solubility compared to the parent compound .
- Thermal Stability : While direct data is lacking, ether-linked analogs () likely exhibit higher boiling points due to increased molecular complexity.
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